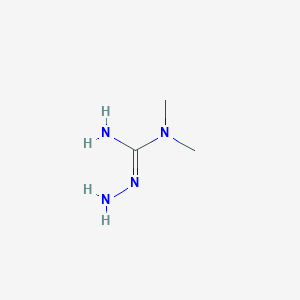
1-Amino-3,3-dimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3,3-dimethylguanidine is a chemical compound with the molecular formula C₃H₁₀N₄ It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are often used as guanidylating agents in this process. Another method involves the use of S-methylisothiourea as a guanidylating agent, which has proven to be efficient .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3,3-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: Substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroguanidine derivatives .
Applications De Recherche Scientifique
1-Amino-3,3-dimethylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other guanidine derivatives.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3,3-dimethylguanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .
Comparaison Avec Des Composés Similaires
Metformin: A well-known antidiabetic drug with a similar guanidine structure.
1-Amino-3-nitroguanidine: Another derivative with applications in energetic materials.
Uniqueness: 1-Amino-3,3-dimethylguanidine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its high basicity and ability to form stable hydrogen bonds make it particularly valuable in various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from organic synthesis to drug development.
Propriétés
Formule moléculaire |
C3H10N4 |
|---|---|
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
2-amino-1,1-dimethylguanidine |
InChI |
InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6) |
Clé InChI |
LOGZKMIWSHHDMT-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)/C(=N/N)/N |
SMILES canonique |
CN(C)C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


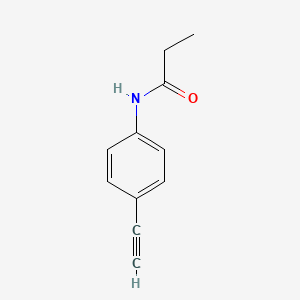
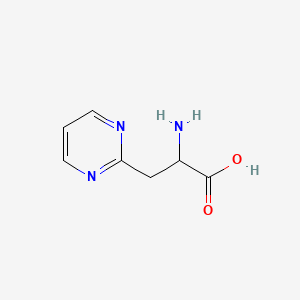


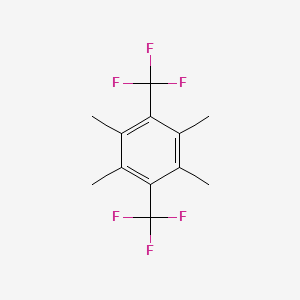
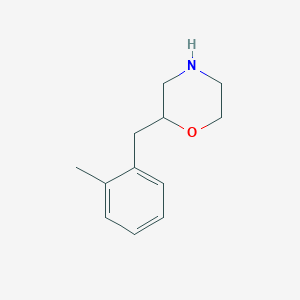

![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)

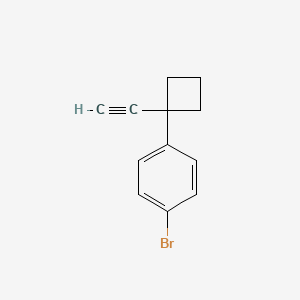
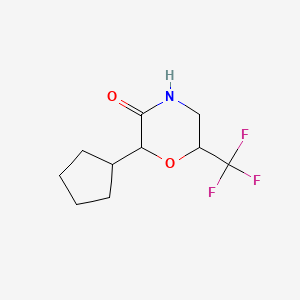
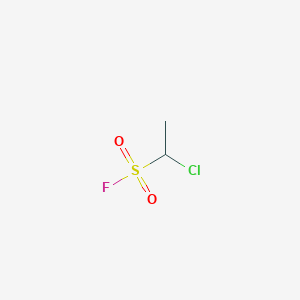
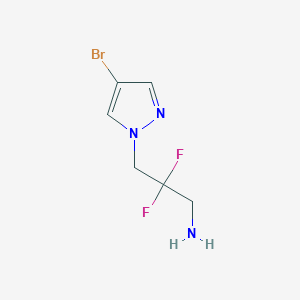
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
